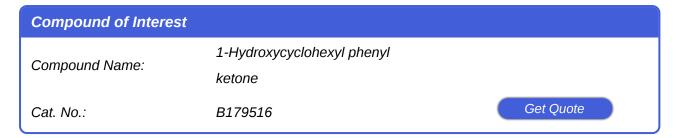


An In-depth Technical Guide to 1-Hydroxycyclohexyl Phenyl Ketone in Research

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For Researchers, Scientists, and Drug Development Professionals

Core Principles and Mechanism of Action

1-Hydroxycyclohexyl phenyl ketone (HCPK), widely known by its commercial name Irgacure 184, is a highly efficient Norrish Type I photoinitiator.[1] Its primary function in research is to initiate the photopolymerization of chemically unsaturated prepolymers and monomers, such as acrylates and methacrylates, upon exposure to ultraviolet (UV) radiation.[2][3] This process of UV curing is a cornerstone of various technologies, including the fabrication of hydrogels for biomedical applications, the formulation of advanced coatings, and the development of resins for 3D printing.[4][5][6]

The mechanism of action for 1-HCPK is characterized by a rapid and efficient generation of free radicals.[2] Upon absorption of UV light, typically in the 246-333 nm range, the molecule undergoes α -cleavage, a homolytic scission of the carbon-carbon bond adjacent to the carbonyl group.[3] This cleavage event results in the formation of two distinct free radical fragments: a benzoyl radical and a hydroxycyclohexyl radical. These highly reactive species then initiate the polymerization of the surrounding monomers and oligomers, leading to the rapid formation of a cross-linked polymer network.[2] A key advantage of 1-HCPK is its non-yellowing characteristic, making it ideal for applications where color stability is crucial.[2]

Quantitative Data Summary



The following tables summarize key quantitative data for **1-Hydroxycyclohexyl phenyl ketone**, compiled from various sources to aid in experimental design and comparison.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	947-19-3	[3]
Molecular Formula	C13H16O2	[3]
Molecular Weight	204.26 g/mol	[3]
Appearance	White to off-white crystalline powder [7]	
Melting Point	47-50 °C	[3]
Boiling Point	175 °C at 15 mm Hg [3]	
UV Absorption Peaks (in Methanol)	246 nm, 280 nm, 333 nm [3]	
Dissociation Quantum Yield (Φ)	~0.8	

Table 2: Recommended Concentrations in Formulations



Application	Film Thickness	Recommended Concentration (% w/w)	Source(s)
UV Curable Clear Coatings	5 - 20 μm	2 - 4%	[7]
20 - 200 μm	1 - 3%	[7]	
General Acrylate/Methacrylate Systems	Not specified	2 - 4%	[7]
3D Printing Resins	Not specified	Component in photoinitiator package	[5][8]
PEGDA Hydrogels	Not specified	5 wt%	[4]

Experimental Protocols

This section details methodologies for key experiments utilizing **1-Hydroxycyclohexyl phenyl ketone**, providing a foundation for laboratory implementation.

Preparation and Photopolymerization of PEGDA Hydrogels for Biomedical Applications

This protocol describes the synthesis of polyethylene glycol diacrylate (PEGDA) hydrogels, a common application in tissue engineering and drug delivery research.

Materials:

- Polyethylene glycol diacrylate (PEGDA) (e.g., MW 575)
- 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184)
- Phosphate-buffered saline (PBS), pH 7.4
- UV light source (e.g., 365 nm)



Procedure:

- Preparation of Prepolymer Solution:
 - Dissolve PEGDA in PBS to the desired concentration (e.g., 10-20% w/v).
 - Add 1-Hydroxycyclohexyl phenyl ketone to the PEGDA solution to a final concentration
 of, for example, 5 wt% relative to the PEGDA.[4] Ensure complete dissolution by vortexing
 or gentle agitation in a light-protected container.
- Photopolymerization:
 - Pipette the prepolymer solution into a mold of the desired shape and dimensions.
 - Expose the solution to UV light. For a 365 nm lamp with an intensity of 5 mW/cm², an
 exposure time of 30-45 minutes may be required for complete cross-linking.[9] The optimal
 exposure time will depend on the concentration of the photoinitiator, the concentration of
 the monomer, and the intensity of the UV source.
- Post-Polymerization Processing:
 - After curing, carefully remove the hydrogel from the mold.
 - To remove any unreacted monomers or photoinitiator, immerse the hydrogel in ethanol for 24 hours, followed by immersion in deionized water to remove the ethanol.[9]
 - The purified hydrogel can then be stored in PBS at the appropriate temperature for subsequent experiments.

Formulation and UV Curing of an Aliphatic Urethane Acrylate Coating

This protocol outlines the preparation of a simple UV-curable coating, a common application in materials science research.

Materials:

• Aliphatic urethane diacrylate oligomer (e.g., Ebecryl® 270)



- Reactive diluent monomer (e.g., 1,6-hexanediol diacrylate HDDA)
- 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184)
- Substrate (e.g., glass plate)
- Bar coater
- High-pressure mercury lamp (e.g., 100 W/cm, main wavelength: 365 nm)

Procedure:

- Formulation Preparation:
 - In a light-protected container, mix the aliphatic urethane diacrylate oligomer with the reactive diluent monomer at the desired ratio.
 - Add 1-Hydroxycyclohexyl phenyl ketone to the mixture at a concentration of, for example, 2-4% by weight.[6]
 - Stir the mixture until the photoinitiator is completely dissolved and the formulation is homogeneous.
- Coating Application:
 - Clean the substrate (e.g., glass plate) with a suitable solvent like acetone and allow it to air-dry.
 - Apply the formulated coating onto the substrate using a bar coater to achieve a uniform film thickness.[6]
- UV Curing:
 - Immediately pass the coated substrate under the high-pressure mercury lamp on a conveyor belt system.
 - The UV dose can be varied by adjusting the belt speed. Doses can range from 340 to 2040 mJ/cm², for example.[6]



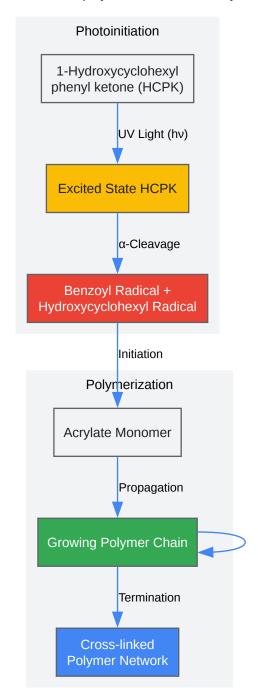
· Characterization:

The cured coating can then be characterized for properties such as hardness, adhesion, and chemical resistance according to standard testing methods. The degree of cure can be monitored in real-time using Fourier Transform Infrared (FTIR) spectroscopy by observing the disappearance of the acrylate C=C bond peak at approximately 810 cm⁻¹ and 1635 cm⁻¹.[10][11]

Mandatory Visualizations

The following diagrams illustrate key processes and workflows involving **1-Hydroxycyclohexyl phenyl ketone**.



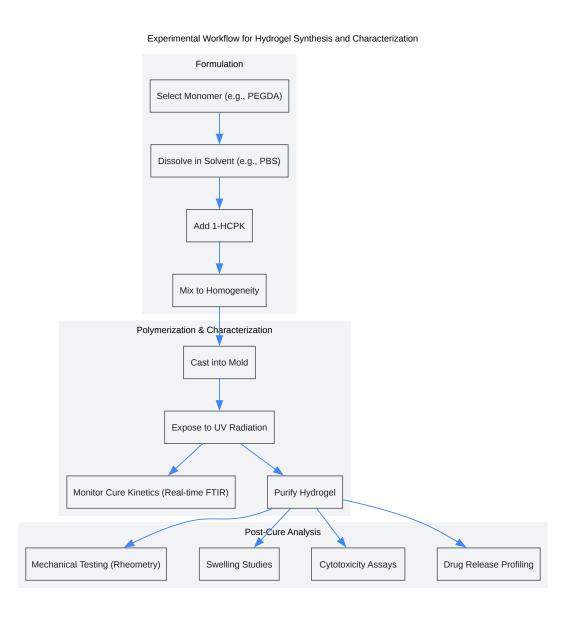


Mechanism of Photopolymerization Initiated by 1-HCPK

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Caption: Mechanism of Photopolymerization Initiated by 1-HCPK.





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Caption: Experimental Workflow for Hydrogel Synthesis and Characterization.



Considerations for Use in Biomedical Research

While **1-Hydroxycyclohexyl phenyl ketone** is widely used, researchers in drug development and biomedical fields should be aware of its toxicological profile. Studies have shown that 1-HCPK can leach from plastic containers and may exhibit cytotoxicity to human cells, such as monocytes.[12] One study detected 6.13-8.32 µg/mL of 1-HCPK in aqueous injection solutions and found that it decreased cell viability in a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[12] Therefore, it is crucial to perform thorough purification of photopolymerized materials intended for biological applications to remove any unreacted photoinitiator. Additionally, cytotoxicity assays should be conducted on the final material to ensure its biocompatibility. Recent regulatory changes have also reclassified 1-HCPK as a Reproductive Toxicity Category 1B substance in Europe, which may impact its handling and use in certain applications.[13]

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